3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate
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Overview
Description
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate is a complex organic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms This specific compound features a pyrazole ring substituted with methyl, phenyl, and phenylsulfonyl groups, along with a 2-bromobenzoate moiety
Preparation Methods
The synthesis of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the pyrazole ring using a sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 2-bromobenzoate moiety: This can be accomplished through an esterification reaction between the pyrazole derivative and 2-bromobenzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of microwave-assisted synthesis and green chemistry approaches .
Chemical Reactions Analysis
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The bromine atom in the 2-bromobenzoate moiety can be substituted with nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl or styrene derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or copper, and bases like triethylamine .
Scientific Research Applications
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Mechanism of Action
The mechanism of action of 3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, such as the modulation of signaling pathways and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
3-methyl-1-phenyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl 2-bromobenzoate can be compared with other pyrazole derivatives, such as:
3,5-dimethyl-1-phenylpyrazole: Lacks the phenylsulfonyl and 2-bromobenzoate groups, resulting in different chemical properties and reactivity.
4-(phenylsulfonyl)-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of the 2-bromobenzoate moiety, affecting its solubility and biological activity.
1-phenyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazole: Similar structure but without the 2-bromobenzoate group, leading to differences in its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-5-methyl-2-phenylpyrazol-3-yl] 2-bromobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O4S/c1-16-21(31(28,29)18-12-6-3-7-13-18)22(26(25-16)17-10-4-2-5-11-17)30-23(27)19-14-8-9-15-20(19)24/h2-15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJFBNAHUFDOPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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